2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction, followed by the addition of NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of starting materials, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: The major product would be 2-Amino-1-(3-(carboxymethyl)azetidin-1-yl)propan-1-one.
Reduction: The major product would be 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one has several applications in scientific research:
Biology: The compound’s azetidine ring is of interest for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties due to its structural features.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ylmethanol: Similar in structure but lacks the amino and carbonyl groups.
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one: Similar but with a different substitution pattern on the azetidine ring.
Uniqueness
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is unique due to the presence of both an amino group and a hydroxymethyl group on the azetidine ring, which allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-5(8)7(11)9-2-6(3-9)4-10/h5-6,10H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLDSIFIWVQVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.